GSK805

描述

GSK805 是一种强效、口服生物利用度高的类视黄醇孤儿受体 γt (RORγt) 逆向激动剂。 它以抑制参与自身免疫反应的 T 辅助 17 (Th17) 细胞的分化和功能而闻名 。 由于其对中枢神经系统的穿透性,该化合物在免疫相关疾病的研究中显示出前景 .

科学研究应用

GSK805 具有广泛的科学研究应用,包括:

作用机制

GSK805 通过与 RORγt 的配体结合域结合而发挥作用,RORγt 是一种参与免疫反应调节的核受体。 通过作为逆向激动剂,this compound 抑制 RORγt 的转录活性,导致 Th17 细胞的分化和功能减少 。 这种抑制导致促炎细胞因子如白介素 17 (IL-17) 和干扰素 γ (IFN-γ) 的产生减少,它们是自身免疫反应中的关键参与者 .

生化分析

Biochemical Properties

ROR gamma-t-IN-1 has been shown to bind to RORγt with high affinity and reversibility . It inhibits the recruitment of steroid receptor coactivator-1 to RORγt, thereby modulating the transcriptional activity of human and mouse RORγt . This interaction is crucial for the regulation of Th17 cell differentiation, particularly through the engagement of de novo lipid biosynthesis .

Cellular Effects

ROR gamma-t-IN-1 has significant effects on various types of cells and cellular processes. It suppresses IL-17 production in Jurkat cells, which overexpress human RORγt . This suggests that ROR gamma-t-IN-1 can influence cell function by modulating cell signaling pathways and gene expression related to inflammation and immune response.

Molecular Mechanism

ROR gamma-t-IN-1 exerts its effects at the molecular level through binding interactions with RORγt. It inhibits the transcriptional activity of RORγt, leading to a decrease in the production of inflammatory cytokines . This mechanism of action involves changes in gene expression and potentially enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ROR gamma-t-IN-1 have been observed to change over time. For instance, in a study of experimental autoimmune neuritis, ROR gamma-t-IN-1 treatment reduced neurological deficits and inflammatory cell infiltration over time .

Dosage Effects in Animal Models

In animal models, the effects of ROR gamma-t-IN-1 vary with different dosages. For example, in a study of sub-acute and chronic cigarette smoke-induced COPD, intranasal delivery of ROR gamma-t-IN-1 demonstrated a dose-dependent inhibition of lung inflammation, emphysema, and IL-17 immunoreactivity .

Metabolic Pathways

ROR gamma-t-IN-1 is involved in the metabolic pathways of Th17 cell differentiation, particularly through the engagement of de novo lipid biosynthesis . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels.

Subcellular Localization

As an inverse agonist of RORγt, it is likely to be found in the nucleus where RORγt exerts its transcriptional activity . The effects of ROR gamma-t-IN-1 on the activity or function of RORγt may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles.

准备方法

GSK805 的合成涉及多个步骤,从制备联芳基酰胺核心结构开始。合成路线通常包括以下步骤:

联芳基核的形成: 这涉及 Suzuki 或 Stille 偶联等偶联反应,以形成联芳基结构。

官能团的引入: 通过取代反应引入各种官能团,包括氯、三氟甲氧基和乙基磺酰基。

This compound 的工业生产方法没有广泛的记录,但它们可能涉及扩大实验室合成程序,并针对产率和纯度进行优化。

化学反应分析

GSK805 经历了几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,形成各种氧化衍生物。

还原: 还原反应可用于修饰 this compound 上的官能团。

这些反应中常用的试剂和条件包括:

氧化剂: 例如高锰酸钾或三氧化铬。

还原剂: 例如氢化铝锂或硼氢化钠。

取代试剂: 例如甲醇钠或叔丁醇钾。

从这些反应中形成的主要产物取决于所用试剂和具体条件,但通常包括具有不同官能团的原始化合物的修饰版本。

相似化合物的比较

GSK805 在 RORγt 抑制剂中具有独特之处,因为它具有高效力 和口服生物利用度。类似的化合物包括:

SR3335: 另一种对 Th17 细胞具有类似抑制效应的 RORγt 逆向激动剂.

甲基-3β-羟基胆烷酸酯: 一种具有 RORγt 抑制特性的化合物,但化学结构不同.

这些化合物共享类似的作用机制,但它们的化学结构和药代动力学特性不同,这使得 this compound 成为特定研究应用的有价值工具。

生物活性

GSK805 is a small molecule inhibitor specifically targeting the nuclear receptor RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in the differentiation and function of T helper 17 (Th17) cells. These cells are implicated in various autoimmune diseases and inflammatory conditions due to their production of pro-inflammatory cytokines, particularly IL-17A and IL-22. This article examines the biological activity of this compound, focusing on its effects on immune responses, particularly in the context of intestinal inflammation and autoimmune diseases.

This compound functions by inhibiting RORγt-mediated transcription, leading to a reduction in Th17 cell differentiation and function. It selectively affects the production of IL-17A and IL-22 while sparing Th1 and Th2 cell responses, which is critical for maintaining a balanced immune response.

Key Findings on Biological Activity

- Inhibition of Th17 Cells : this compound has been shown to significantly reduce the frequency of IL-17A-producing Th17 cells in various models of inflammation, including murine models of colitis and Crohn’s disease. In studies involving Rag1−/− mice, this compound treatment resulted in decreased levels of IL-17A and IL-22 in the colon lamina propria without affecting the number of innate lymphoid cells (ILC3) producing these cytokines .

- Impact on Intestinal Inflammation : In models simulating intestinal inflammation, this compound administration led to reduced histological signs of inflammation, decreased fecal lipocalin-2 levels, and improved colon length compared to control groups. These findings suggest a therapeutic potential for this compound in managing inflammatory bowel diseases (IBD) by modulating Th17 responses .

- Effects on Cytokine Production : this compound treatment has been associated with decreased production of Th17-related cytokines while promoting regulatory T cell (Treg) responses, indicated by increased FOXP3 expression and IL-10 production in stimulated peripheral blood mononuclear cells (PBMCs) from Crohn’s disease patients .

Study 1: Murine Model of Colitis

In a study using Rag1−/− mice subjected to colitis models, this compound was administered at a dose of 10 mg/kg/day for two weeks. Results showed:

- Reduction in IL-17A+ Th17 Cells : A significant decrease in the frequency of colonic IL-17A+ T cells was observed.

- Histological Improvement : Mice treated with this compound exhibited less colon shortening and reduced inflammatory cell infiltration compared to controls.

Study 2: Pediatric Crohn's Disease

In vitro studies involving PBMCs from pediatric patients with Crohn's disease demonstrated that this compound effectively reduced the frequency of CD4+ T cells producing IL-17A and IL-22. This suggests that this compound may provide therapeutic benefits for pediatric populations suffering from IBD by selectively targeting pathogenic Th17 responses while preserving other immune functions .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Murine Colitis Model | Reduced IL-17A+ T cells; improved colon length; less inflammation |

| Pediatric Crohn's Disease | Decreased IL-17A and IL-22 production from PBMCs |

| Cytokine Profile | Increased FOXP3 expression; elevated IL-10 production |

属性

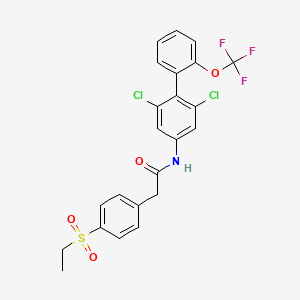

IUPAC Name |

N-[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]-2-(4-ethylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2F3NO4S/c1-2-34(31,32)16-9-7-14(8-10-16)11-21(30)29-15-12-18(24)22(19(25)13-15)17-5-3-4-6-20(17)33-23(26,27)28/h3-10,12-13H,2,11H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEICQMBWAQAIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。